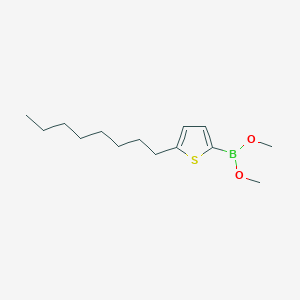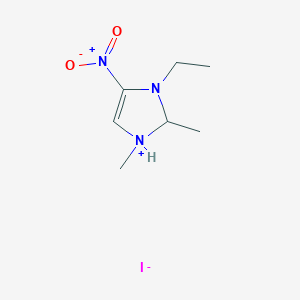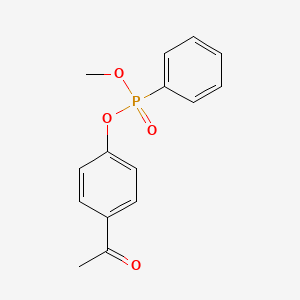![molecular formula C12H18O7 B14219658 Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol CAS No. 832110-90-4](/img/structure/B14219658.png)
Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol is a complex organic compound with a unique bicyclic structure. This compound is part of the 7-oxanorbornane family, which is known for its interesting biological activities and diverse chemical properties . The compound’s structure includes a 7-oxabicyclo[4.1.0]heptane core, which is a highly strained and reactive system .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-oxabicyclo[4.1.0]heptane derivatives, including acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol, typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure in a highly stereoselective manner. The reaction conditions often include the use of Lewis acids as catalysts to facilitate the cycloaddition process .
Industrial Production Methods
Industrial production of these compounds may involve large-scale Diels-Alder reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
化学反応の分析
Types of Reactions
Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The strained bicyclic structure allows for nucleophilic substitution reactions, particularly at the bridgehead positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield formyl or carboxyl derivatives, while reduction can produce various alcohols .
科学的研究の応用
Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol has several scientific research applications:
作用機序
The mechanism of action of acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol involves its interaction with various molecular targets and pathways. The strained bicyclic structure allows it to act as a reactive intermediate in various chemical and biological processes . The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules .
類似化合物との比較
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Another member of the 7-oxanorbornane family with similar reactivity and biological activities.
Cyclohexene oxide: A simpler epoxide with similar chemical properties but lacking the bicyclic structure.
Uniqueness
Acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol is unique due to its highly strained bicyclic structure, which imparts distinct reactivity and biological activities compared to other similar compounds .
特性
CAS番号 |
832110-90-4 |
|---|---|
分子式 |
C12H18O7 |
分子量 |
274.27 g/mol |
IUPAC名 |
acetic acid;[6-(hydroxymethyl)-7-oxabicyclo[4.1.0]hepta-2,4-dien-1-yl]methanol |
InChI |
InChI=1S/C8H10O3.2C2H4O2/c9-5-7-3-1-2-4-8(7,6-10)11-7;2*1-2(3)4/h1-4,9-10H,5-6H2;2*1H3,(H,3,4) |
InChIキー |
AKBPDYQJUIUYHR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)O.CC(=O)O.C1=CC2(C(O2)(C=C1)CO)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Propanone, 3-[(4-methoxy-2-nitrophenyl)amino]-1,3-diphenyl-](/img/structure/B14219577.png)
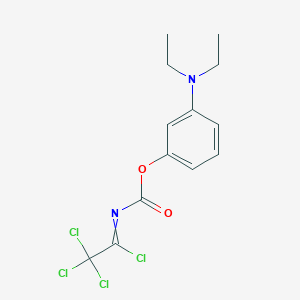
![1,3-Dimethyl-2-[(oct-1-en-1-yl)sulfanyl]benzene](/img/structure/B14219586.png)

![N-(2,5-Dioxo-7-oxabicyclo[4.1.0]hept-3-en-3-yl)-3-hydroxybenzamide](/img/structure/B14219595.png)
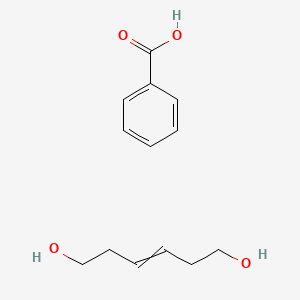
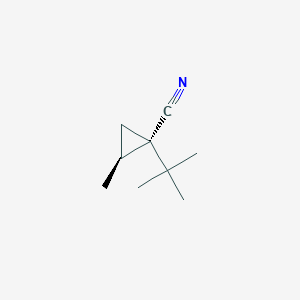
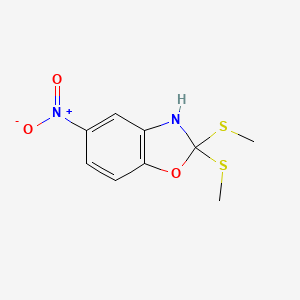
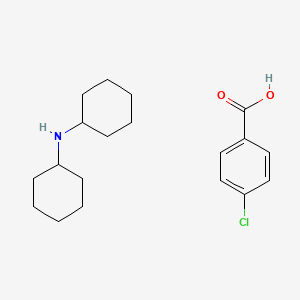
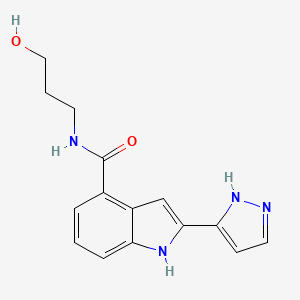
![1,1'-{3-[(3-Methylbut-2-en-1-yl)oxy]prop-1-yne-3,3-diyl}dibenzene](/img/structure/B14219635.png)
